![molecular formula C19H15N3O2 B5756162 N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide, commonly known as BP-C1, is a novel small molecule that has been extensively studied for its potential therapeutic applications. BP-C1 is a synthetic compound that was first synthesized in the laboratory of Dr. Jack L. Arbiser at Emory University in Atlanta, Georgia. Since its discovery, BP-C1 has been the subject of numerous scientific studies, which have investigated its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
BP-C1 has been investigated for its potential therapeutic applications in a variety of scientific research fields. One of the most promising applications of BP-C1 is in the treatment of cancer. BP-C1 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that BP-C1 may be effective in the treatment of a variety of different types of cancer.
In addition to its potential as a cancer treatment, BP-C1 has also been investigated for its potential as an anti-inflammatory agent. BP-C1 has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo, and it has been suggested that BP-C1 may be effective in the treatment of a variety of different inflammatory diseases.
Mecanismo De Acción
The mechanism of action of BP-C1 is not fully understood, but it is believed to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in the regulation of cell growth, differentiation, and survival. By inhibiting the activity of STAT3, BP-C1 may be able to prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
BP-C1 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BP-C1 can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BP-C1 can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in a laboratory setting. This makes it easy to obtain and study. Another advantage is that it has been extensively studied in vitro and in vivo, which means that there is a large body of scientific literature available on its properties and potential therapeutic applications.
One limitation of BP-C1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on BP-C1. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. This could lead to the development of more targeted and effective therapies for cancer and inflammatory diseases.
Another direction is to test BP-C1 in clinical trials to determine its safety and efficacy in humans. If BP-C1 is found to be safe and effective in humans, it could be developed into a new cancer therapy or anti-inflammatory agent.
Finally, future research could investigate the potential of BP-C1 as a drug delivery vehicle. BP-C1 has been shown to be able to pass through the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain for the treatment of neurological diseases.
Métodos De Síntesis
BP-C1 is synthesized by reacting 2-biphenylcarboxylic acid with thionyl chloride to produce 2-biphenylcarbonyl chloride. The resulting compound is then reacted with 3-aminopyridine to produce BP-C1. The synthesis method for BP-C1 is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-18(15-9-6-12-21-13-15)22-24-19(23)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVYVFVQFDJDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CN=CC=C3)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(biphenyl-2-ylcarbonyl)oxy]pyridine-3-carboximidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.